3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide
Overview
Description
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound features a benzo[b]thiophene core, which is a fused ring system consisting of a benzene ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and the development of scalable processes. The use of microwave irradiation and other advanced techniques might also be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. It may also serve as a lead compound for the development of new drugs.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: In industrial applications, the compound can be used in the development of new materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide: shares similarities with other benzo[b]thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its structural features The presence of both a chlorine atom and a dioxidotetrahydrothiophenyl group distinguishes it from other similar compounds
Properties
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S2/c14-11-9-3-1-2-4-10(9)19-12(11)13(16)15-8-5-6-20(17,18)7-8/h1-4,8H,5-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEXOIAHISDPHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333113 | |
Record name | 3-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809461 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314028-76-7 | |
Record name | 3-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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